molecular formula C7H5BrN2 B578197 6-Bromoimidazo[1,5-a]pyridine CAS No. 1239880-00-2

6-Bromoimidazo[1,5-a]pyridine

Cat. No.: B578197
CAS No.: 1239880-00-2
M. Wt: 197.035
InChI Key: YLWZYCSSUYSOAW-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,5-a]pyridine is a heterocyclic aromatic compound with the molecular formula C7H5BrN2 It is a derivative of imidazo[1,5-a]pyridine, where a bromine atom is substituted at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,5-a]pyridine scaffold . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods may involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

6-Bromoimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.

    Imidazo[1,2-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.

    2-Phenylimidazo[1,2-a]pyridine: A derivative with a phenyl group substitution.

Uniqueness: 6-Bromoimidazo[1,5-a]pyridine is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical reactivity and potential for further functionalization. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-bromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWZYCSSUYSOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732035
Record name 6-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239880-00-2
Record name 6-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoimidazo[1,5-a]pyridine
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